molecular formula C17H12KN3O2 B1404817 potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate CAS No. 1443987-59-4

potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate

Cat. No.: B1404817
CAS No.: 1443987-59-4
M. Wt: 329.39 g/mol
InChI Key: WVWCTDCWRWTLEA-HRNDJLQDSA-M
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Description

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate is a chemical compound with the molecular formula C17H14KN3O2. It is known for its unique structure, which combines a pyrazole ring with phenyl and pyridinyl substituents.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information . As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, resulting in high yields of the desired product . The reaction conditions usually include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-[1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoate
  • Potassium 3-[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enoate

Uniqueness

Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

potassium;(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.K/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13;/h1-12H,(H,21,22);/q;+1/p-1/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCTDCWRWTLEA-HRNDJLQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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